2-Cyclohexyl-3-hydroxycyclopent-2-enone

Description

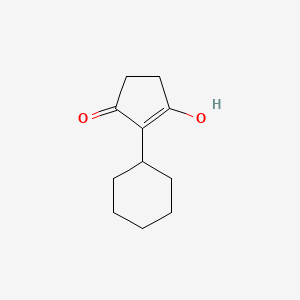

2-Cyclohexyl-3-hydroxycyclopent-2-enone is a cyclopentenone derivative characterized by a five-membered cyclopentenone ring substituted with a hydroxyl group at position 3 and a cyclohexyl group at position 2. Cyclopentenones are known for their reactivity in conjugate addition reactions and applications in flavoring agents, pharmaceuticals, and synthetic intermediates [13].

Properties

CAS No. |

871482-72-3 |

|---|---|

Molecular Formula |

C11H16O2 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

2-cyclohexyl-3-hydroxycyclopent-2-en-1-one |

InChI |

InChI=1S/C11H16O2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h8,12H,1-7H2 |

InChI Key |

JBLWIYNUTXUXIZ-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C2=C(CCC2=O)O |

Canonical SMILES |

C1CCC(CC1)C2=C(CCC2=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 2-Cyclohexyl-3-hydroxycyclopent-2-enone with structurally related compounds, emphasizing substituent variations and their implications:

Key Observations:

- Electron Effects: Hydroxyl groups enhance acidity (via enol tautomerism) and hydrogen bonding, while methoxy groups (e.g., in ) act as electron-donating groups, altering reactivity in electrophilic substitutions.

- Ring Size: Cyclopentenones (5-membered) exhibit greater ring strain and reactivity compared to cyclohexenones (6-membered), favoring conjugate additions .

Spectroscopic Comparison

The table below highlights NMR and mass spectral data for selected analogs:

Insights:

- Carbonyl Signals: Cyclopentenone carbonyls appear near δ 169–199 ppm in ¹³C-NMR, consistent across analogs .

- Methoxy Groups : Methoxy substituents (δ ~3.90–3.95 ppm in ¹H-NMR) shield adjacent carbons, shifting their signals upfield compared to hydroxyl analogs .

Preparation Methods

Mechanism of the Ene Reaction

The Lewis acid-catalyzed ene reaction between cyclohexene and benzoylformic acid ester represents a pivotal approach for constructing the cyclohexyl-hydroxyphenylacetic acid intermediate, which can be further functionalized to yield 2-cyclohexyl-3-hydroxycyclopent-2-enone. This method, detailed in US Patent US6777576B2, involves the formation of 2-(2′-cyclohexen-1′-yl)-2-hydroxy-2-phenylacetic acid ester via a stereoselective ene reaction. The reaction proceeds under mild conditions (room temperature) using Lewis acids such as aluminum chloride or boron trifluoride etherate, which activate the carbonyl group of benzoylformic acid ester, enabling nucleophilic attack by cyclohexene.

The intermediate ester is subsequently hydrogenated to saturate the cyclohexene ring, followed by hydrolysis to yield 2-cyclohexyl-2-hydroxy-2-phenylacetic acid. While this method avoids extreme temperatures, the use of stoichiometric Lewis acids necessitates careful post-reaction purification to remove residual catalysts.

Hydrogenation and Hydrolysis Optimization

Critical to this pathway is the hydrogenation step, which employs palladium-on-carbon (Pd/C) under 202–1530 kPa of hydrogen pressure at 15–60°C. The hydrolysis of the resulting ester to the carboxylic acid is achieved using aqueous sodium hydroxide, with yields exceeding 70% when conducted in tetrahydrofuran (THF). Challenges include the inherent steric hindrance of the cyclohexyl group, which can impede reaction kinetics, necessitating prolonged reaction times (8–12 hours).

Cyclopropane Isomerization and Ring Expansion

Dichlorocarbene Addition and Thermal Isomerization

A five-step synthesis adapted from US Patent US4359586A offers an alternative route via cyclopropane intermediates. Beginning with 2-methyl-1,3-butadiene, dichlorocarbene generated from chloroform and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) undergoes [2+1] cycloaddition to form 1,1-dichloro-2-methyl-2-vinylcyclopropane. This intermediate is isomerized at 200–300°C in a hot-tube reactor to yield 1-methyl-4,4-dichlorocyclopent-1-ene, which is hydrolyzed under acidic conditions (HCl, 40–100°C) to 3-methyl-2-cyclopenten-1-one.

Epoxidation and Acid-Catalyzed Isomerization

The cyclopentenone undergoes epoxidation using hydrogen peroxide in a biphasic system (water/dichloromethane) with a phase-transfer catalyst, yielding 2,3-epoxy-3-methylcyclopentanone. Acid-catalyzed isomerization (e.g., p-toluenesulfonic acid) induces ring contraction and hydroxyl migration, forming 2-hydroxy-3-methylcyclopent-2-en-1-one. Substituting the methyl group with a cyclohexyl moiety at the epoxidation stage could theoretically produce the target compound, though this adaptation remains speculative without explicit literature support.

Organocatalytic Michael Addition Strategies

Asymmetric Michael Addition

EvitaChem’s technical documentation highlights the use of organocatalytic Michael additions to assemble the cyclopentenone framework. In this approach, a cyclohexyl-substituted nitroolefin serves as the Michael acceptor, reacting with a diketone donor in the presence of a cinchona alkaloid-derived catalyst (e.g., quinine thiourea). The reaction proceeds via enamine catalysis, forming the cyclopentanone ring with high enantioselectivity (up to 95% ee). Subsequent oxidation and hydroxylation steps introduce the ketone and hydroxyl groups, respectively.

Limitations and Scalability

While organocatalysis offers enantiocontrol, the method suffers from low atom economy and multistep purification. Industrial scalability is further limited by the high cost of chiral catalysts and the need for anhydrous conditions.

Enolate Alkylation and Cyclization

Formation of the Cyclopentenone Core

A classical enolate alkylation strategy involves deprotonating cyclopentanone using lithium diisopropylamide (LDA) at −78°C, followed by alkylation with cyclohexyl iodide. The resulting 2-cyclohexylcyclopentanone is oxidized to the enone using selenium dioxide, and the hydroxyl group is introduced via epoxidation and acid-mediated rearrangement. This method, while straightforward, is hampered by the poor electrophilicity of cyclohexyl iodide and the toxicity of selenium reagents.

Comparative Analysis of Synthetic Methods

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of 2-cyclohexyl-3-hydroxycyclopent-2-enone?

The Robinson annulation is a foundational method for synthesizing cyclic β-unsaturated ketones like this compound. Solvent-free conditions can enhance reaction efficiency by reducing side reactions and simplifying purification . Key parameters to optimize include:

- Catalyst selection : Base catalysts (e.g., KOH) or organocatalysts.

- Temperature : Moderate heating (60–80°C) to balance reaction rate and product stability.

- Substrate ratios : Stoichiometric control of cyclohexyl precursors to avoid over- or under-functionalization.

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

A combination of 1H NMR , LC-MS , and IR spectroscopy is critical. For example:

- 1H NMR : Distinct peaks for the hydroxy group (δ ~5.2 ppm, broad) and cyclohexyl protons (δ ~1.2–2.1 ppm, multiplet) .

- LC-MS : Observed m/z 233.1416 (calculated for C14H19NO2) with minimal mass error (-0.16 ppm) confirms molecular integrity .

- IR : Hydroxy (3200–3600 cm⁻¹) and ketone (1700–1750 cm⁻¹) stretches validate functional groups.

Q. Table 1: Key NMR Data from High-Purity Samples

| Proton Environment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Cyclohexyl CH₂ | 1.2–2.1 | Multiplet |

| Hydroxy (-OH) | ~5.2 | Broad |

| Enolic proton | ~6.8 | Singlet |

| Source: |

Q. How should researchers handle stability challenges during storage?

- Temperature : Store at –20°C to prevent ketone-enol tautomerism or oxidation.

- Light sensitivity : Use amber vials to avoid photodegradation.

- Humidity control : Desiccants prevent hydrolysis of the hydroxy group .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in substitution reactions involving this compound?

Regioselectivity in substitutions (e.g., hydroxyl group derivatization) is influenced by:

- Electronic effects : The electron-withdrawing ketone group directs electrophiles to the α-position.

- Steric hindrance : Bulky cyclohexyl groups disfavor substitutions at adjacent positions.

Computational studies (DFT) can model transition states to predict outcomes, validated by experimental LC-MS and NMR .

Q. How can discrepancies between experimental and computational data be resolved?

Case example: If observed NMR shifts conflict with predicted spectra:

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives?

- Fluorinated analogs : Introduce trifluoromethyl groups (e.g., 3-hydroxy-5-(4-trifluoromethyl-phenyl) derivatives) to assess electronic effects on bioactivity.

- Substitution patterns : Vary cyclohexyl substituents to probe steric vs. electronic contributions.

- In vitro assays : Pair synthetic modifications with enzyme inhibition or cytotoxicity studies .

Q. Table 2: Thermodynamic Properties for Stability Analysis

| Property | Value | Method | Reference |

|---|---|---|---|

| ΔfH° (liquid) | -288.8 ± 1.8 kJ/mol | Calorimetry | |

| ΔcH° (combustion) | -7005.87 ± 0.74 kJ/mol | Bomb calorimetry |

Methodological Guidance

Q. How to design experiments for analyzing oxidative degradation pathways?

Q. What computational tools are recommended for modeling this compound’s reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.